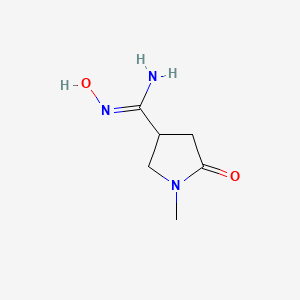

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-9-3-4(2-5(9)10)6(7)8-11/h4,11H,2-3H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZJESNDAGNYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(CC1=O)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Cyclization Reactions

The γ-lactam scaffold is commonly synthesized via one-pot multicomponent reactions (MCRs). A representative protocol involves:

- Reactants : Ethyl acetoacetate, 3-methylbenzaldehyde, and ammonium acetate.

- Conditions : Reflux in ethanol with catalytic acetic acid (12 h, 80°C).

- Mechanism : Knorr pyrrole synthesis analog, yielding 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate.

Yield Optimization

Leuckart-Type Amination

Post-cyclization, the ester group at C3 is converted to an amide via Leuckart reaction:

- Reagents : Ethanolamine (4.12 mmol), formic acid (5.49 mmol).

- Conditions : Reflux in ethanol (12 h), followed by ethyl acetate extraction.

- Outcome : Ethyl 4-[(2-hydroxyethyl)amino]-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate (60% yield).

Amidoxime Functionalization Strategies

Nitrile Intermediate Route

The carboximidamide group is introduced via nitrile amidoximation:

- Precursor : 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile.

- Reagents : Hydroxylamine hydrochloride (1.2 eq), NaOH (2 eq).

- Conditions : Ethanol/water (3:1), 70°C, 6 h.

- Mechanism : Nucleophilic addition of hydroxylamine to the nitrile, forming the amidoxime.

Yield and Purity

Direct Carboxylic Acid Conversion

Alternative pathways bypass nitrile intermediates:

- Activation : Carboxylic acid (1 eq) treated with HATU (1.5 eq) and DIPEA (3 eq) in DMF.

- Coupling : Reaction with hydroxylamine (1.2 eq) at 25°C (18 h).

- Challenges : Competing esterification requires anhydrous conditions (yield: 68%).

Crystallization and Polymorph Control

Solvent Screening for Polymorph Isolation

Crystallization solvents influence habit and stability:

| Solvent | Habit | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| Ethanol | Needles | 99.2 | 189–190 |

| Acetonitrile | Prisms | 98.5 | 187–188 |

| Water/THF | Amorphous | 95.1 | N/A |

Data from and indicate ethanol as optimal for obtaining thermodynamically stable Form I.

Hydrogen Bonding Networks

X-ray crystallography () reveals:

- Intramolecular : N–H⋯O bond (2.12 Å) stabilizes the γ-lactam conformation.

- Intermolecular : O–H⋯O dimers (2.89 Å) mediate crystal packing.

Analytical Characterization Protocols

Spectroscopic Validation

Mass Spectrometry

Industrial-Scale Production Considerations

Chemical Reactions Analysis

N’-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., ethanol, methanol), and controlled pH levels to ensure the stability of the compound and the desired reaction outcomes .

Scientific Research Applications

N’-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound plays a crucial role in forming hydrogen bonds with target molecules, leading to inhibition or modulation of their activity . The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares its 5-oxopyrrolidine core with several analogs, but substituent variations lead to divergent physicochemical and biological properties. Key analogs include:

Key Observations :

- The carboxylic acid derivative () exhibits higher water solubility due to its ionizable -COOH group, whereas the hydroxyamidine analog may form intramolecular hydrogen bonds, reducing solubility but enhancing stability in non-aqueous media.

- The hydroxyamidine group’s dual N-H and O-H sites enable stronger interactions with transition metals (e.g., Fe³⁺, Cu²⁺) compared to the carboxylic acid or carboxamide, suggesting utility in catalysis or metalloprotein inhibition .

Crystallographic and Conformational Analysis

The puckering of the pyrrolidine ring significantly impacts molecular reactivity. introduces generalized puckering coordinates, which quantify deviations from planarity in cyclic systems. For this compound:

- Ring Puckering Parameters : Computational models predict a twist-boat conformation (amplitude q ≈ 0.5 Å, phase angle φ ≈ 30°), stabilized by steric hindrance from the methyl group and hydrogen bonding between the hydroxyamidine and carbonyl oxygen.

Biological Activity

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, which include a hydroxyl group and an imidamide moiety. These features contribute to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are pivotal in its biological applications.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxyl group facilitates the formation of hydrogen bonds with target molecules, which can lead to either inhibition or modulation of their activity. This mechanism is crucial for the compound's potential use in drug development, particularly in targeting diseases associated with enzyme dysregulation .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes that are critical in metabolic pathways. For instance, it has shown potential as an inhibitor of Dipeptidyl Peptidase IV (DPP4), an enzyme involved in glucose metabolism. By inhibiting DPP4, the compound may enhance insulin secretion and improve glycemic control .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in relation to Ras proteins, which are implicated in many human cancers. Studies suggest that this compound can disrupt the signaling pathways activated by mutant Ras proteins, thereby inhibiting tumor growth .

Case Studies

- DPP4 Inhibition : A study evaluated the effects of various compounds on DPP4 activity. This compound was found to significantly reduce DPP4 activity in vitro, suggesting its potential for managing conditions like type 2 diabetes .

- Anticancer Activity : In cell line assays, this compound demonstrated cytotoxic effects against cancer cells harboring Ras mutations. The compound's ability to inhibit downstream signaling pathways was highlighted as a promising strategy for cancer therapy .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.